molecular formula C8H10F3NO4 B1529086 (1s,3s,5s)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate CAS No. 1523541-80-1

(1s,3s,5s)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate

Cat. No.: B1529086
CAS No.: 1523541-80-1
M. Wt: 241.16 g/mol
InChI Key: NVLRTFUNSNDKGV-SHLRHQAISA-N
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Description

(1s,3s,5s)-2-Azabicyclo[310]hexane-3-carboxylic acid trifluoro acetate is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s,5s)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core through cyclization reactions, followed by the introduction of the carboxylic acid and trifluoroacetate groups under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in controlled environments, followed by purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1s,3s,5s)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

(1s,3s,5s)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1s,3s,5s)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate include other bicyclic organic compounds with similar structural features. Examples include:

  • (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid
  • (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid acetate

Uniqueness

The uniqueness of this compound lies in its trifluoroacetate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specific research and industrial applications where these unique properties are advantageous.

Properties

IUPAC Name

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.C2HF3O2/c8-6(9)5-2-3-1-4(3)7-5;3-2(4,5)1(6)7/h3-5,7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLRTFUNSNDKGV-SHLRHQAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N[C@@H](C2)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523541-80-1
Record name 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid, (1S,3S,5S)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523541-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1s,3s,5s)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate
Reactant of Route 2
(1s,3s,5s)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate
Reactant of Route 3
(1s,3s,5s)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate
Reactant of Route 4
(1s,3s,5s)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate
Reactant of Route 5
(1s,3s,5s)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate
Reactant of Route 6
(1s,3s,5s)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoro acetate

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